molecular formula C11H18N2S B3131917 N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine CAS No. 359878-82-3

N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine

Cat. No.: B3131917
CAS No.: 359878-82-3
M. Wt: 210.34 g/mol
InChI Key: GLBXFTNDAFZXEQ-UHFFFAOYSA-N
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Description

N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine can be achieved through a multi-step process. One common method involves the reaction of aniline with methylene chloride in the presence of acetic acid . The reaction conditions typically involve cooling the reaction mixture in an ice bath to control the exothermic reaction.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to achieve high yields and purity. The use of efficient catalysts and controlled reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine
  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl
  • 2-Methylacetylfentanyl

Uniqueness

N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-2-11(14-9-1)5-8-13-10-3-6-12-7-4-10/h1-2,9-10,12-13H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBXFTNDAFZXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting materials: 1-Methyl-4-piperidone (0.5 g, 4.4 mmol, 1.0 eq.), thiophene-2-ethylamine (0.563 g, 1.0 eq.).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.563 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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